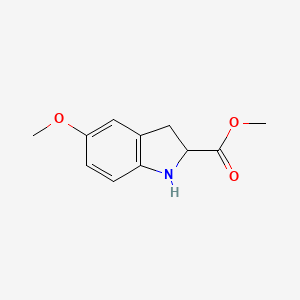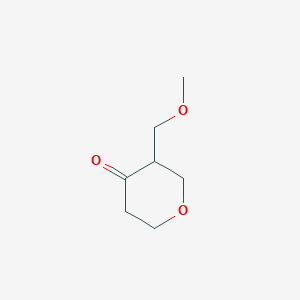
3-(methoxymethyl)oxan-4-one
Overview
Description
3-(Methoxymethyl)tetrahydro-4H-pyran-4-one is an organic compound with the molecular formula C7H12O3 It is a derivative of tetrahydro-4H-pyran-4-one, featuring a methoxymethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)oxan-4-one typically involves the reaction of tetrahydro-4H-pyran-4-one with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)tetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted tetrahydro-4H-pyran-4-one derivatives.
Scientific Research Applications
3-(Methoxymethyl)tetrahydro-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)oxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-one: The parent compound without the methoxymethyl group.
3-Methyl-tetrahydro-4H-pyran-4-one: A similar compound with a methyl group instead of a methoxymethyl group.
Tetrahydro-4H-thiopyran-4-one: A sulfur analog of tetrahydro-4H-pyran-4-one.
Uniqueness
3-(Methoxymethyl)tetrahydro-4H-pyran-4-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(methoxymethyl)oxan-4-one |
InChI |
InChI=1S/C7H12O3/c1-9-4-6-5-10-3-2-7(6)8/h6H,2-5H2,1H3 |
InChI Key |
OATDKRRHOGSYAX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1COCCC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
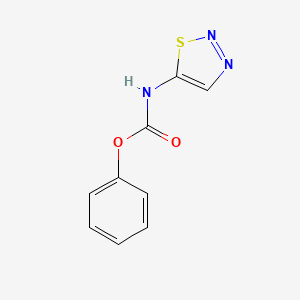
![(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B8561728.png)
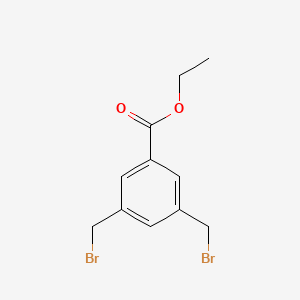
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B8561755.png)
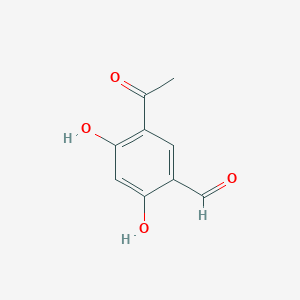
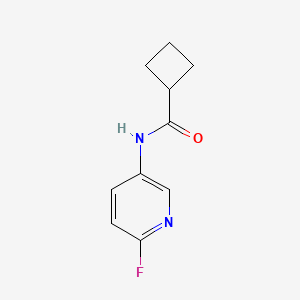
![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B8561777.png)
![6-[(4-Formylphenyl)(methyl)amino]hexyl acetate](/img/structure/B8561801.png)
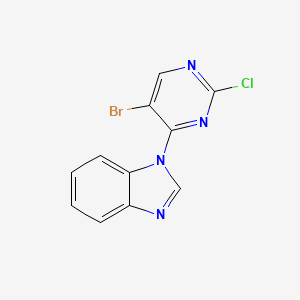
![7-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B8561817.png)
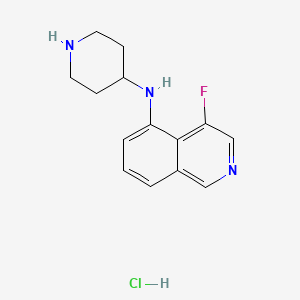
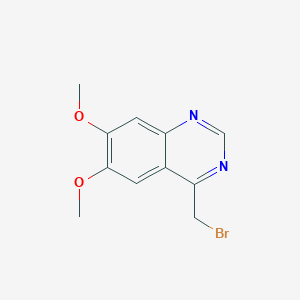
![Tert-butyl [2-methyl-2-mercaptopropyl]carbamate](/img/structure/B8561840.png)
